REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13])[C:6]([NH2:8])=[S:7].[C:16]([CH:19](Cl)[C:20]([CH3:22])=O)(=[O:18])[CH3:17]>C1C=CC=CC=1>[CH3:15][O:14][C:10]1[CH:9]=[C:5]([C:6]2[S:7][C:19]([C:16](=[O:18])[CH3:17])=[C:20]([CH3:22])[N:8]=2)[CH:4]=[C:3]([O:2][CH3:1])[C:11]=1[O:12][CH3:13]
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Name
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|
Quantity
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22.7 g
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Type
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reactant
|
Smiles
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COC=1C=C(C(=S)N)C=C(C1OC)OC
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Name
|
|
Quantity
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16 g
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Type
|
reactant
|
Smiles
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C(C)(=O)C(C(=O)C)Cl
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Name
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|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was heated under a reflux condenser for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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The crystals, which separated out
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Type
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TEMPERATURE
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Details
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after cooling the reaction mixture
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Type
|
CUSTOM
|
Details
|
were recrystallized from methanol
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C=1SC(=C(N1)C)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.5 g | |
YIELD: PERCENTYIELD | 79.8% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |